molecular formula C25H19NO5 B3979828 2-(4-biphenylyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

2-(4-biphenylyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No. B3979828
M. Wt: 413.4 g/mol
InChI Key: ZPAIWWPSUVOWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a chemical compound that has been extensively studied in scientific research. This compound has shown potential in various applications, including as a synthetic intermediate, as well as in biomedical research.

Mechanism of Action

The mechanism of action of 2-(4-biphenylyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is not fully understood. However, it is believed to act as a photosensitizer by absorbing light energy and transferring it to oxygen molecules, which then produce reactive oxygen species that can cause damage to cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory effects in certain cell types.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-biphenylyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate in lab experiments is its potential as a photosensitizer in photodynamic therapy. However, one limitation is that the mechanism of action is not fully understood, which may limit its effectiveness in certain applications.

Future Directions

Future research on 2-(4-biphenylyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate could focus on further understanding its mechanism of action, as well as exploring its potential use in other biomedical applications, such as drug delivery or imaging. Additionally, research could focus on developing more efficient synthesis methods for this compound.

Scientific Research Applications

2-(4-biphenylyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been used in various scientific research applications, including as a synthetic intermediate in the preparation of other compounds. Additionally, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO5/c1-16(26-23(28)20-9-5-6-10-21(20)24(26)29)25(30)31-15-22(27)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-14,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAIWWPSUVOWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-biphenylyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Reactant of Route 2
Reactant of Route 2
2-(4-biphenylyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Reactant of Route 3
Reactant of Route 3
2-(4-biphenylyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Reactant of Route 4
Reactant of Route 4
2-(4-biphenylyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Reactant of Route 5
Reactant of Route 5
2-(4-biphenylyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Reactant of Route 6
Reactant of Route 6
2-(4-biphenylyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

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